![molecular formula C20H15N3O4 B12463410 3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B12463410.png)
3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol is a complex organic compound that belongs to the class of phenols This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as hydroxyl, nitro, and imine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol typically involves the condensation of 3-hydroxybenzaldehyde with 4-amino-3-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include methanol, ethanol, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and green chemistry principles. For instance, the use of aqueous hydrogen peroxide as an oxidant and H₂O₂/HBr as reagents under mild conditions has been reported to achieve high yields of substituted phenols .
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its diverse functional groups.
Mecanismo De Acción
The mechanism of action of 3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
m-Cresol: Contains a methyl group in addition to the hydroxyl group on the benzene ring.
Eugenol: A naturally occurring phenol with a methoxy group and an allyl chain.
Uniqueness
3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol is unique due to its combination of multiple functional groups, which confer a higher degree of reactivity and versatility compared to simpler phenols. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C20H15N3O4 |
|---|---|
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
3-[[4-[(3-hydroxyphenyl)methylideneamino]-3-nitrophenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H15N3O4/c24-17-5-1-3-14(9-17)12-21-16-7-8-19(20(11-16)23(26)27)22-13-15-4-2-6-18(25)10-15/h1-13,24-25H |
Clave InChI |
GLNXGAVKASUVCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C=NC2=CC(=C(C=C2)N=CC3=CC(=CC=C3)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12463332.png)
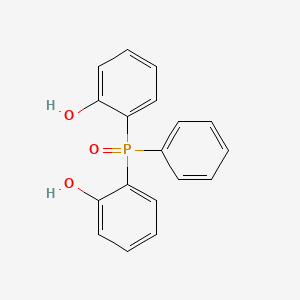
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463347.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)
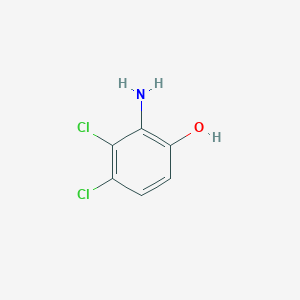
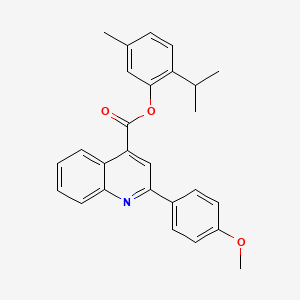
![N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B12463385.png)
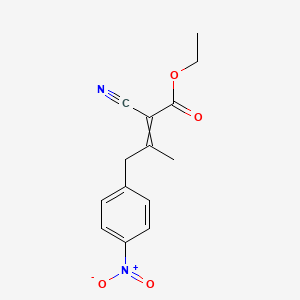
![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)
![3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide](/img/structure/B12463401.png)
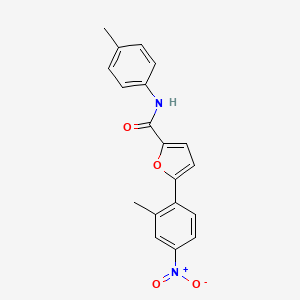
![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)
